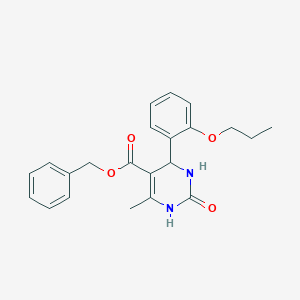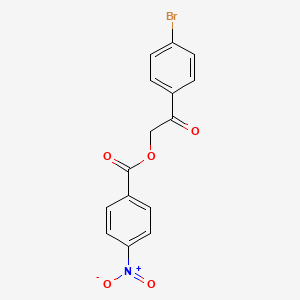![molecular formula C33H56N3P B11705407 ([(Tert-butyl)amino]{[2,4,6-tris(tert-butyl)phenyl]azamethylene}(2,4,6-trimeth ylphenyl)phosphino)dimethylamine](/img/structure/B11705407.png)
([(Tert-butyl)amino]{[2,4,6-tris(tert-butyl)phenyl]azamethylene}(2,4,6-trimeth ylphenyl)phosphino)dimethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
([(Tert-butyl)amino]{[2,4,6-tris(tert-butyl)phenyl]azamethylene}(2,4,6-trimethylphenyl)phosphino)dimethylamine is a complex organic compound characterized by its bulky tert-butyl groups and phosphino-dimethylamine structure. This compound is of interest due to its unique steric and electronic properties, which make it useful in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Tert-butyl)amino]{[2,4,6-tris(tert-butyl)phenyl]azamethylene}(2,4,6-trimethylphenyl)phosphino)dimethylamine typically involves multiple steps, including the preparation of intermediate compounds. One common method involves the reaction of 2,4,6-tris(tert-butyl)phenyl)phosphine with dimethylamine under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the reactivity of the intermediates and the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Phosphine Oxides: Formed during oxidation.
Phosphine Derivatives: Resulting from reduction.
Substituted Compounds: Produced through substitution reactions.
科学的研究の応用
Chemistry
The compound is used as a ligand in coordination chemistry, facilitating the formation of metal complexes. These complexes are valuable in catalysis, particularly in cross-coupling reactions.
Biology and Medicine
In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors and therapeutic agents. Their bulky structure can enhance selectivity and binding affinity.
Industry
In the industrial sector, the compound is used as an antioxidant and stabilizer in polymers and lubricants. Its ability to prevent oxidation and degradation extends the lifespan of materials.
作用機序
The compound exerts its effects through its interaction with molecular targets, such as metal ions and enzymes. The bulky tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity. The phosphino-dimethylamine moiety can coordinate with metal centers, forming stable complexes that facilitate various chemical transformations.
類似化合物との比較
Similar Compounds
2,4,6-Tri-tert-butylphenol: Known for its antioxidant properties.
2,6-Di-tert-butylphenol: Widely used as an industrial antioxidant.
tBuXPhos: A ligand used in palladium-catalyzed cross-coupling reactions.
Uniqueness
([(Tert-butyl)amino]{[2,4,6-tris(tert-butyl)phenyl]azamethylene}(2,4,6-trimethylphenyl)phosphino)dimethylamine is unique due to its combination of tert-butyl groups and phosphino-dimethylamine structure. This combination provides both steric hindrance and electronic properties that enhance its performance in various applications, distinguishing it from other similar compounds.
特性
分子式 |
C33H56N3P |
|---|---|
分子量 |
525.8 g/mol |
IUPAC名 |
N-[dimethylamino-(2,4,6-tritert-butylphenyl)imino-(2,4,6-trimethylphenyl)-λ5-phosphanyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C33H56N3P/c1-22-18-23(2)29(24(3)19-22)37(36(16)17,35-33(13,14)15)34-28-26(31(7,8)9)20-25(30(4,5)6)21-27(28)32(10,11)12/h18-21,35H,1-17H3 |
InChIキー |
GTIFEVHQDAONJG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)P(=NC2=C(C=C(C=C2C(C)(C)C)C(C)(C)C)C(C)(C)C)(NC(C)(C)C)N(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4,4'-[(4-Bromophenyl)methanediyl]dimorpholine](/img/structure/B11705344.png)

![2,4-di(morpholin-4-yl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-1,3,5-triazine](/img/structure/B11705358.png)
![2-{[(2Z)-4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]amino}ethanol](/img/structure/B11705366.png)
![2,5-dichloro-N-[3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B11705367.png)
![(5Z)-3-(3-bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11705369.png)
![N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]propanamide](/img/structure/B11705373.png)
![[(3Z)-2-oxo-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetic acid](/img/structure/B11705377.png)
![(5E)-1-benzyl-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11705393.png)

